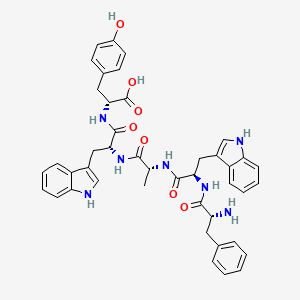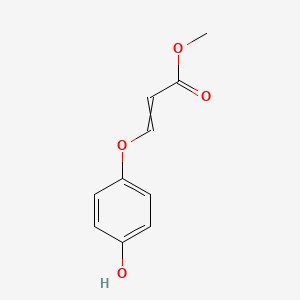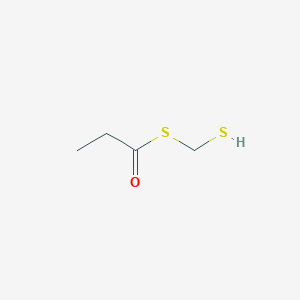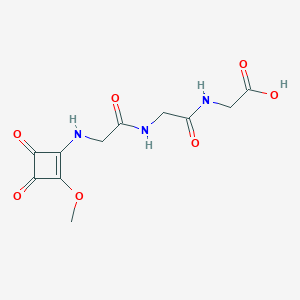![molecular formula C19H18ClNO B12602990 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-95-1](/img/structure/B12602990.png)
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a 2-methylphenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the following steps:
Michael Addition: The aniline nitrogen undergoes a Michael (1,4-) addition to propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes electrophilic aromatic substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Skraup synthesis or other scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.
Uniqueness
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
648896-95-1 |
|---|---|
Molekularformel |
C19H18ClNO |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
5-chloro-7-(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18ClNO/c1-12(2)22-19-16(14-8-5-4-7-13(14)3)11-17(20)15-9-6-10-21-18(15)19/h4-12H,1-3H3 |
InChI-Schlüssel |
JPQRFOJRZXLXHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
amino}methyl)phenol](/img/structure/B12602940.png)



![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)




![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

